

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name:	4-Bromo-3-(trifluoromethyl)pyridine
Cat. No.:	B054369

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Bromo-3-(trifluoromethyl)pyridine**, a key building block in the synthesis of various pharmaceutical compounds. This document outlines its known properties, a representative synthetic protocol, and its application in the development of therapeutic agents.

Core Physicochemical Properties

4-Bromo-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the chemical formula $C_6H_3BrF_3N$. Its structural characteristics, particularly the presence of a bromine atom and a trifluoromethyl group, make it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Data of **4-Bromo-3-(trifluoromethyl)pyridine**

Property	Value	Source
CAS Number	1060801-89-9	[1] [2]
Molecular Formula	C ₆ H ₃ BrF ₃ N	[1] [2]
Molecular Weight	225.99 g/mol	[1] [2]
Melting Point	Data not available	
Boiling Point	Data not available	[3]
Density	Data not available	
Solubility	Data not available	
Appearance	Not specified (likely a solid or liquid)	
Storage Temperature	-20°C	[2]

Note: Quantitative experimental data for melting point, boiling point, density, and solubility of the free base are not readily available in the reviewed sources. Data for the hydrobromide salt (CAS 1354425-60-7) includes a melting point of 197-209 °C.[\[4\]](#)

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Bromo-3-(trifluoromethyl)pyridine** was not found in the provided search results, a representative procedure can be adapted from the synthesis of structurally similar compounds. The following is a generalized protocol for the bromination of a trifluoromethyl-substituted pyridine ring, which would be a plausible route to the title compound.

Representative Protocol: Electrophilic Bromination of a Trifluoromethyl-Substituted Pyridine

This protocol is based on general methods for the regioselective bromination of activated pyridine rings.

Materials:

- 3-(Trifluoromethyl)pyridine (starting material)

- N-Bromosuccinimide (NBS) (brominating agent)
- Sulfuric acid (catalyst/solvent)
- Dichloromethane (solvent for extraction)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve 3-(trifluoromethyl)pyridine (1.0 equivalent) in concentrated sulfuric acid under a nitrogen atmosphere. Cool the mixture to 0°C using an ice bath.
- **Addition of Brominating Agent:** Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
- **Reaction:** Allow the reaction mixture to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Carefully pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- **Extraction:** Extract the aqueous mixture with dichloromethane (3 x 50 mL).

- Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: The crude **4-Bromo-3-(trifluoromethyl)pyridine** can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Applications in Drug Development

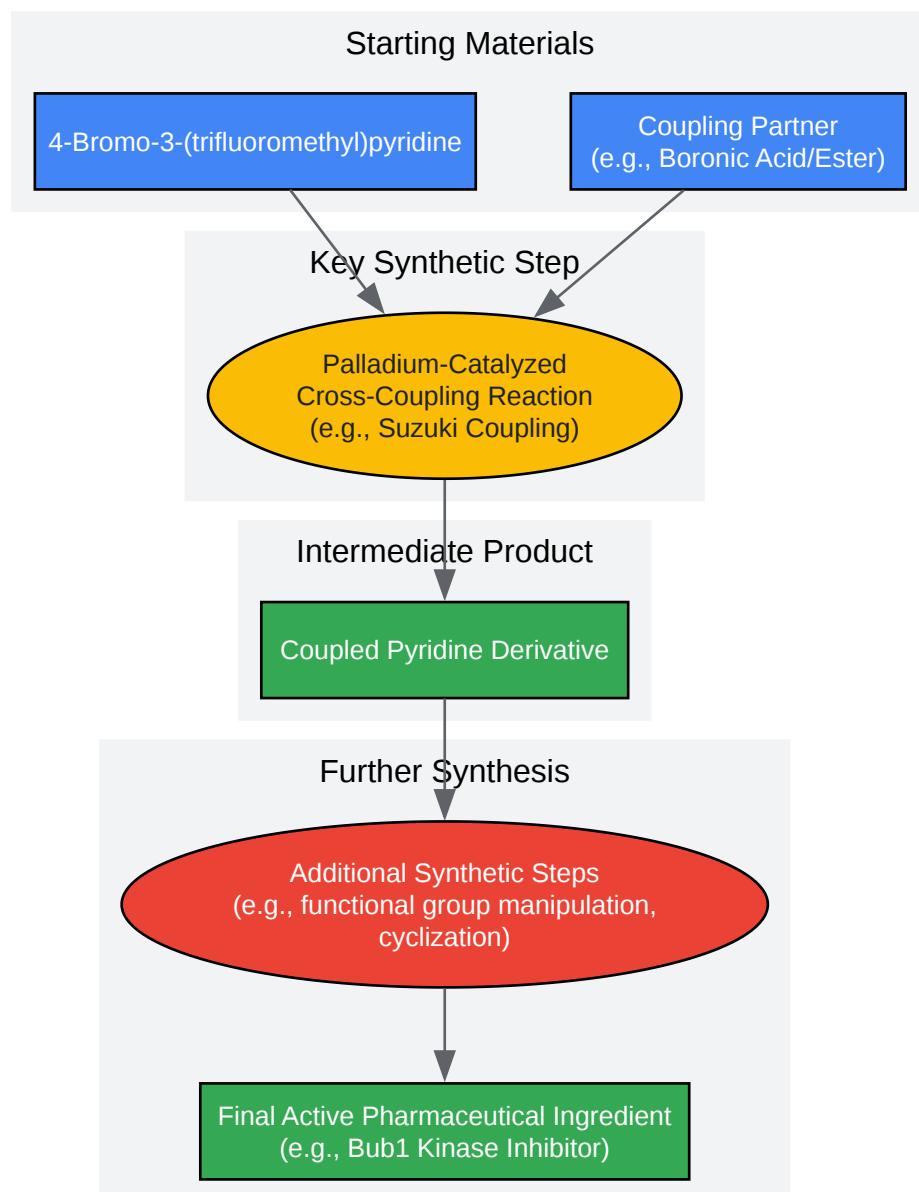
4-Bromo-3-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of biologically active molecules, including G protein-coupled receptor 40 (GPR40) modulators and Budding Unsuppressed by Benzimidazoles 1 (Bub1) kinase inhibitors.[\[2\]](#)[\[5\]](#)[\[6\]](#)

Role in the Synthesis of Bub1 Kinase Inhibitors

Bub1 is a serine/threonine kinase that plays a vital role in the spindle assembly checkpoint, a critical process for ensuring proper chromosome segregation during cell division.[\[7\]](#)[\[8\]](#) Inhibitors of Bub1 kinase, such as BAY-320, are valuable tools for studying the cell cycle and have potential as anticancer agents.[\[8\]](#) The synthesis of complex heterocyclic molecules like BAY-320 often involves the coupling of pre-functionalized building blocks, such as **4-Bromo-3-(trifluoromethyl)pyridine**.

Below is a diagram illustrating a plausible synthetic workflow where **4-Bromo-3-(trifluoromethyl)pyridine** is utilized in a key cross-coupling reaction.

Workflow for the Utilization of 4-Bromo-3-(trifluoromethyl)pyridine

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Caption: Synthetic workflow utilizing **4-Bromo-3-(trifluoromethyl)pyridine**.

This generalized workflow highlights how the bromo-substituent on the pyridine ring acts as a handle for introducing molecular complexity through transition metal-catalyzed cross-coupling

reactions, a common strategy in modern medicinal chemistry.

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